1-(2,4-Dimethoxyphenyl)pyrrolidine-2,5-dione
Overview
Description
“1-(2,4-Dimethoxyphenyl)pyrrolidine-2,5-dione” is a chemical compound that belongs to the class of organic compounds known as pyrrolidines . It is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The compound has a linear formula of C12H13NO4 .
Molecular Structure Analysis
The molecular structure of “1-(2,4-Dimethoxyphenyl)pyrrolidine-2,5-dione” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The compound also features two methoxy groups attached to the phenyl ring .Chemical Reactions Analysis
While specific chemical reactions involving “1-(2,4-Dimethoxyphenyl)pyrrolidine-2,5-dione” are not detailed in the available literature, pyrrolidine derivatives are known to be versatile scaffolds in chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,4-Dimethoxyphenyl)pyrrolidine-2,5-dione” are not extensively documented in the available literature. The compound has a molecular weight of 235.242 .Scientific Research Applications
Drug Discovery
The pyrrolidine ring, which includes “1-(2,4-Dimethoxyphenyl)pyrrolidine-2,5-dione”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this scaffold is enhanced by its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Antibacterial Activity
Pyrrolidin-2-one derivatives, which include “1-(2,4-Dimethoxyphenyl)pyrrolidine-2,5-dione”, are widely used as antibacterial agents .
Analgesic Activity
These compounds are also known for their analgesic (pain-relieving) properties .
Anticancer Activity
Pyrrolidin-2-one derivatives have been used in the development of anticancer drugs .
Antiarrhythmic and Hypotensive Activity
These compounds have shown potential in the treatment of heart rhythm disorders and high blood pressure .
Anti-inflammatory Activity
Pyrrolidin-2-one derivatives are known for their anti-inflammatory properties .
Homeostatic Activity
These compounds have been used in maintaining the stability of the body’s internal environment .
Future Directions
The future directions for research on “1-(2,4-Dimethoxyphenyl)pyrrolidine-2,5-dione” and related pyrrolidine derivatives could involve further exploration of their biological activities and potential therapeutic applications. The development of new synthetic strategies and the study of their mechanisms of action could also be areas of interest .
Mechanism of Action
Target of Action
The primary targets of 1-(2,4-Dimethoxyphenyl)pyrrolidine-2,5-dione are certain types of fungi, including Rhizoctonia solani (Rs) , Botrytis cinerea (Bc) , and Fusarium graminearum (Fg) . These fungi are responsible for various plant diseases, and the compound exhibits significant biological activities against them .
Biochemical Pathways
Given its antifungal activity, it is likely that it interferes with essential fungal metabolic pathways, leading to the inhibition of fungal growth .
Result of Action
The primary result of the action of 1-(2,4-Dimethoxyphenyl)pyrrolidine-2,5-dione is the inhibition of fungal growth . This makes it a potential candidate for the development of new antifungal agents.
properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-16-8-3-4-9(10(7-8)17-2)13-11(14)5-6-12(13)15/h3-4,7H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGFKAVRWPWYKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=O)CCC2=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101325466 | |
Record name | 1-(2,4-dimethoxyphenyl)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101325466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820060 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,4-Dimethoxyphenyl)pyrrolidine-2,5-dione | |
CAS RN |
882080-92-4 | |
Record name | 1-(2,4-dimethoxyphenyl)pyrrolidine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101325466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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